N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]-1H-indole-5-carboxamide
Description
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]-1H-indole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a piperidine ring, and a pyrazole moiety, making it an interesting subject for chemical research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-24-11-14(10-21-24)18-16(5-6-17(25)23-18)22-19(26)13-3-4-15-12(9-13)7-8-20-15/h3-4,7-11,16,18,20H,2,5-6H2,1H3,(H,22,26)(H,23,25)/t16-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBNDCZKXIYSGC-AEFFLSMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCC(=O)N2)NC(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)NC(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole-5-carboxamide core, followed by the introduction of the piperidine and pyrazole rings through various coupling reactions. Common reagents used in these steps include coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrazole rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a key enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
2-Pyrrolidin-2-ylpyridine: Employed in the synthesis of pharmaceuticals and as a ligand in catalysis.
Uniqueness
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]-1H-indole-5-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
